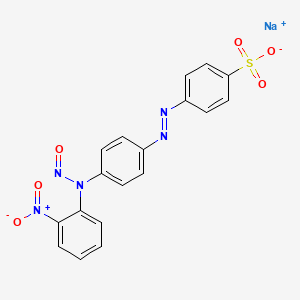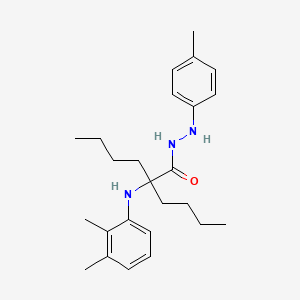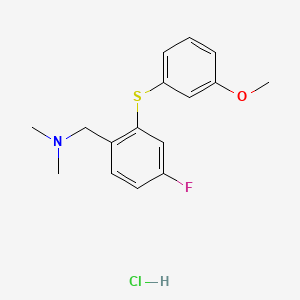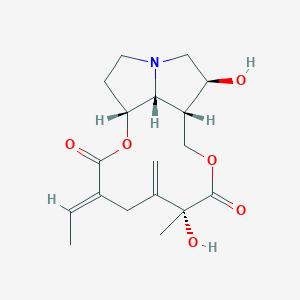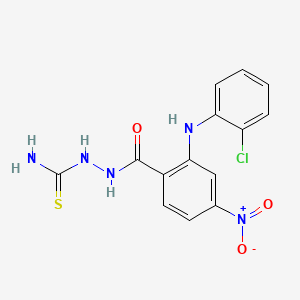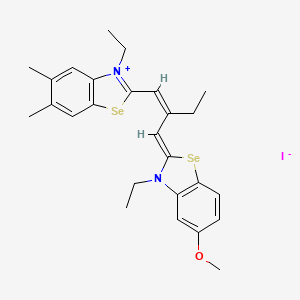
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide is a complex organic compound that belongs to the benzoselenazolium family. This compound is characterized by its unique structure, which includes selenium atoms, making it of particular interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide involves multiple steps. The synthetic route typically starts with the preparation of the benzoselenazolium core, followed by the introduction of the ethyl and methoxy groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Applications De Recherche Scientifique
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials and as an additive in certain industrial processes
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The selenium atoms play a crucial role in its activity, often participating in redox reactions that modulate cellular processes. The compound can interact with enzymes and proteins, influencing their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Compared to other benzoselenazolium compounds, 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide is unique due to its specific substituents and structural configuration. Similar compounds include:
Propriétés
Numéro CAS |
93857-89-7 |
|---|---|
Formule moléculaire |
C26H31IN2OSe2 |
Poids moléculaire |
672.4 g/mol |
Nom IUPAC |
3-ethyl-2-[(Z)-2-[(Z)-(3-ethyl-5-methoxy-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C26H31N2OSe2.HI/c1-7-19(14-25-28(9-3)22-16-20(29-6)10-11-23(22)30-25)15-26-27(8-2)21-12-17(4)18(5)13-24(21)31-26;/h10-16H,7-9H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
GDQMJSAAANRSIT-UHFFFAOYSA-M |
SMILES isomérique |
CC/C(=C/C1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CC)/C=C\3/N(C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
SMILES canonique |
CCC(=CC1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CC)C=C3N(C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


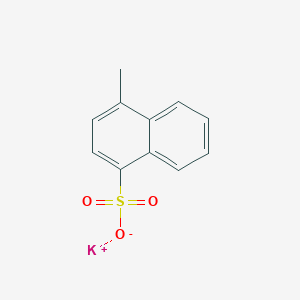


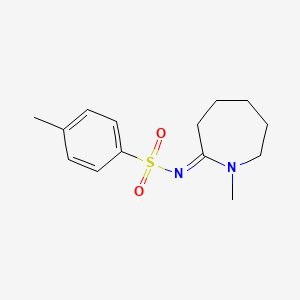
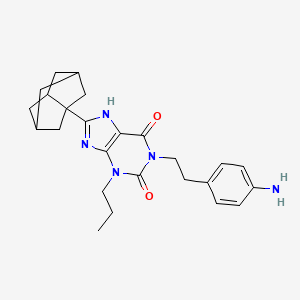
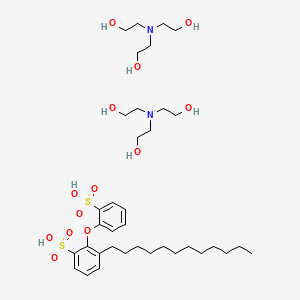
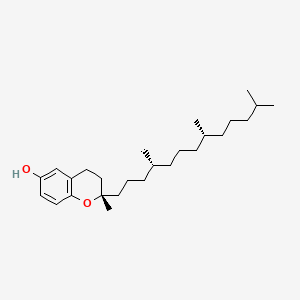
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
